molecular formula C17H17ClN2O4S B2833480 N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine CAS No. 862794-19-2

N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No. B2833480
CAS RN: 862794-19-2
M. Wt: 380.84
InChI Key: XEXJXGUJPRLZFP-UHFFFAOYSA-N
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Description

N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, also known as BAY-678, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antiviral Activity

Sulfonyl derivatives, such as those synthesized from 4-chlorobenzoic acid, have been investigated for their antiviral properties. One study reported the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain antiviral activities against tobacco mosaic virus (Chen et al., 2010).

Photochemical Synthesis

Another research avenue involves the photochemical synthesis of heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This method highlights the potential of using sulfonyl-containing compounds in the synthesis of novel heterocyclic structures with potential applications in materials science and pharmaceuticals (Buscemi et al., 2001).

Sulfonamide-based Catalysis

Research on sulfonamides has also explored their role as catalysts or intermediates in chemical reactions. For instance, a study on the N-tert-butanesulfinyl imines demonstrated their versatility as intermediates for the asymmetric synthesis of amines, indicating the potential of sulfonyl compounds in facilitating stereoselective syntheses (Gontcharov et al., 1999).

Synthesis of Furan Derivatives

Furan derivatives, which are related to the furan moiety in the specified compound, have been synthesized through various methods, including metal-free reactions involving sulfonyl compounds. These methodologies underscore the importance of sulfonyl and furan derivatives in organic synthesis and potential pharmaceutical applications (Cui et al., 2018).

properties

IUPAC Name

N-butyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-3-10-19-16-17(20-15(24-16)14-5-4-11-23-14)25(21,22)13-8-6-12(18)7-9-13/h4-9,11,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXJXGUJPRLZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

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